molecular formula C36H26O4 B8144651 4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde

4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde

Cat. No. B8144651
M. Wt: 522.6 g/mol
InChI Key: RTDIOTFWCRETOJ-UHFFFAOYSA-N
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Description

4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde is a useful research compound. Its molecular formula is C36H26O4 and its molecular weight is 522.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • In Chemistry:

    • This compound is involved in the Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, with potential applications in chemical synthesis (Abbaszadeh & Bowden, 1990).
    • It is also used in the Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles, indicating its usefulness in chemical reactions (Attaryan et al., 2006).
  • In Medicine and Biology:

    • The synthesized linear bis-porphyrin, which includes this compound, has potential applications in the fields of chemistry, biology, and medicine (Bruce et al., 2002).
  • In Electronics and Materials Science:

    • Bis-aldehyde monomers derived from this compound and their electrically conductive polyazomethines have potential applications in electronic devices (Hafeez et al., 2019).
    • Thermally stable poly(ether-azomethine)s derived from a similar compound have applications as high-performance polymers (Ankushrao et al., 2017).
  • In Photodynamic Therapy:

    • COF-909, a covalent organic framework that likely incorporates similar structural motifs, has shown promise in photodynamic therapy for killing tumor cells (Zhang et al., 2019).

properties

IUPAC Name

4-[2,4,5-tris(4-formylphenyl)-3,6-dimethylphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26O4/c1-23-33(29-11-3-25(19-37)4-12-29)35(31-15-7-27(21-39)8-16-31)24(2)36(32-17-9-28(22-40)10-18-32)34(23)30-13-5-26(20-38)6-14-30/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDIOTFWCRETOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
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4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
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4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
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4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 5
4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde
Reactant of Route 6
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4',5'-Bis(4-formylphenyl)-3',6'-dimethyl-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde

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